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molecular formula C20H18N4 B8578112 1-Ethyl-2-methyl-5,6-diphenyl-1H-imidazo[4,5-b]pyrazine CAS No. 57038-64-9

1-Ethyl-2-methyl-5,6-diphenyl-1H-imidazo[4,5-b]pyrazine

Cat. No. B8578112
M. Wt: 314.4 g/mol
InChI Key: DQQGOECKPSCVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04007170

Procedure details

2-Chloro-3-ethylamino-5,6-diphenylpyrazine, (3.10 g, 0.01 moles) is dissolved in benzene (50 ml) and then triethylamine (1.29 g, 0.013 moles) and acetyl chloride (1.00 g, 0.013 moles) are added. The solution is refluxed 41/2 hours, cooled to 15° C and filtrate. The filtrate is diluted with ethanol (3 ml), warmed briefly at 50° C and then all volatile materials evaporated. The resultant brown oil is treated with liquid ammonia (17 g) in ethanol (60 ml) in a bomb at 165° C for 12 hours. The solution is diluted with water (200 ml), cooled and the yellow precipitate filtered off. The solid is triturated with boiling 50% aqueous methanol, filtered, and the filtrate chilled. The product is collected by filtration. Yield 0.45 g (14%). It is recrystallized from benzene-heptane, m.p. 178.5°-180° C.
Name
2-Chloro-3-ethylamino-5,6-diphenylpyrazine
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH:8][CH2:9][CH3:10])=[N:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:4]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:3]=1.[CH2:23]([N:25](CC)CC)[CH3:24].C(Cl)(=O)C>C1C=CC=CC=1.C(O)C>[CH2:9]([N:8]1[C:7]2=[N:6][C:5]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[C:4]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:3]=[C:2]2[N:25]=[C:23]1[CH3:24])[CH3:10]

Inputs

Step One
Name
2-Chloro-3-ethylamino-5,6-diphenylpyrazine
Quantity
3.1 g
Type
reactant
Smiles
ClC1=NC(=C(N=C1NCC)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.29 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed 41/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed briefly at 50° C
CUSTOM
Type
CUSTOM
Details
all volatile materials evaporated
ADDITION
Type
ADDITION
Details
The resultant brown oil is treated with liquid ammonia (17 g) in ethanol (60 ml) in a bomb at 165° C for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
The solution is diluted with water (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the yellow precipitate filtered off
CUSTOM
Type
CUSTOM
Details
The solid is triturated
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate chilled
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
CUSTOM
Type
CUSTOM
Details
It is recrystallized from benzene-heptane, m.p. 178.5°-180° C.

Outcomes

Product
Name
Type
Smiles
C(C)N1C(=NC=2C1=NC(=C(N2)C2=CC=CC=C2)C2=CC=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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